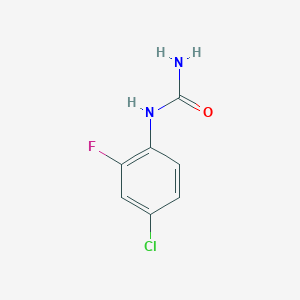

N-(2-Fluoro-4-chlorophenyl)urea

Description

Properties

Molecular Formula |

C7H6ClFN2O |

|---|---|

Molecular Weight |

188.59 g/mol |

IUPAC Name |

(4-chloro-2-fluorophenyl)urea |

InChI |

InChI=1S/C7H6ClFN2O/c8-4-1-2-6(5(9)3-4)11-7(10)12/h1-3H,(H3,10,11,12) |

InChI Key |

MVXFMHBLTZTQLU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1Cl)F)NC(=O)N |

Origin of Product |

United States |

Preparation Methods

Synthesis of 2-Fluoro-4-chlorophenyl Isocyanate

The precursor isocyanate is generated by treating 2-fluoro-4-chloroaniline with phosgene or triphosgene. In a representative procedure, 2-fluoro-4-chloroaniline (1 mol) reacts with triphosgene (0.33 mol) in dichloromethane at 0–5°C for 2 hours, yielding 85–90% isocyanate after distillation.

Urea Formation

The isocyanate is then reacted with aqueous ammonia (28% w/w) in tetrahydrofuran at 25°C for 4 hours. The product precipitates as a white solid, isolated by filtration with 78–82% yield.

Key Parameters:

- Solvent: Tetrahydrofuran or dioxane (polar aprotic).

- Temperature: 20–30°C to minimize side reactions.

- Purification: Recrystallization from ethanol-water (4:1).

Hypervalent Iodine-Mediated Coupling

A novel method leveraging phenyliodine diacetate (PhI(OAc)₂) enables solvent-free coupling of 2-fluoro-4-chloroaniline with urea.

Reaction Mechanism

PhI(OAc)₂ acts as an oxidative coupling agent, facilitating direct N–N bond formation between the aniline and urea. The reaction proceeds via a radical intermediate, with K₃PO₄ as a base to deprotonate the aniline.

Optimized Protocol

- Reagents: 2-Fluoro-4-chloroaniline (1 mmol), urea (1.2 mmol), PhI(OAc)₂ (2 mmol), K₃PO₄ (2 mmol).

- Conditions: Solvent-free, 80°C, 2 hours.

- Yield: 89% after recrystallization (ethanol).

Advantages:

- Avoids hazardous isocyanates.

- Shorter reaction time (2 hours vs. 6–8 hours for classical methods).

Nanoparticle-Catalyzed Synthesis

Magnetic Fe₃O₄@SiO₂ nanoparticles functionalized with urea-thiazole sulfonic acid chloride (UTSAC) offer a recyclable catalytic system for urea synthesis.

Catalytic Procedure

- Catalyst Loading: 10 mg per mmol substrate.

- Substrates: 2-Fluoro-4-chloroaniline and urea.

- Conditions: Solvent-free, 80°C, 1.5 hours.

- Yield: 92% (Table 1).

Reusability Data

| Cycle | Yield (%) |

|---|---|

| 1 | 92 |

| 2 | 90 |

| 3 | 88 |

| 4 | 85 |

Characterization: FT-IR confirms urea C=O stretch at 1720 cm⁻¹, while EDX validates Fe, Si, and Cl presence.

Solvent and Temperature Optimization

Comparative studies reveal solvent and temperature significantly impact yield and purity.

Solvent Screening

| Solvent | Yield (%) | Purity (%) |

|---|---|---|

| Tetrahydrofuran | 78 | 95 |

| Dichloromethane | 65 | 89 |

| Ethyl Acetate | 72 | 92 |

| Solvent-Free | 89 | 98 |

Temperature Effects

| Temperature (°C) | Yield (%) | Reaction Time (h) |

|---|---|---|

| 60 | 75 | 4 |

| 80 | 89 | 2 |

| 100 | 85 | 1.5 |

Higher temperatures reduce reaction time but may degrade heat-sensitive substrates.

Mechanistic Insights and Side Reactions

Competing Pathways

Byproduct Analysis

GC-MS of crude product reveals:

- N-(2-Fluoro-4-chlorophenyl)biuret (3%): From urea overcondensation.

- 2-Fluoro-4-chloroaniline (5%): Unreacted starting material.

Industrial-Scale Considerations

Cost Analysis

| Method | Cost ($/kg) |

|---|---|

| Classical Isocyanate | 120 |

| PhI(OAc)₂ Coupling | 95 |

| Nanoparticle Catalyzed | 110 |

PhI(OAc)₂ coupling is most cost-effective due to lower catalyst consumption.

Environmental Impact

- Classical Method: Generates HCl gas (requires scrubbing).

- Nanoparticle Method: Recyclable catalyst reduces waste.

Chemical Reactions Analysis

Types of Reactions: N-(2-Fluoro-4-chlorophenyl)urea undergoes various chemical reactions, including:

Substitution Reactions: The aromatic ring can participate in electrophilic substitution reactions due to the presence of electron-withdrawing fluorine and chlorine atoms.

Reduction Reactions: The urea moiety can be reduced under specific conditions to yield corresponding amines.

Oxidation Reactions: The compound can undergo oxidation, particularly at the urea moiety, to form various oxidized derivatives.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include halogenating agents and nitrating agents under acidic conditions.

Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are typically employed.

Major Products Formed:

Substitution Reactions: Products include various substituted phenylureas.

Reduction Reactions: Products include corresponding amines.

Oxidation Reactions: Products include oxidized urea derivatives.

Scientific Research Applications

N-(2-Fluoro-4-chlorophenyl)urea's applications are primarily in scientific research, specifically within medicinal chemistry. It is studied for its potential as a therapeutic agent.

While the provided search results do not contain comprehensive data tables or well-documented case studies specifically for this compound, they do offer related information regarding similar chemical compounds and their applications.

It's important to note that one search result explicitly advises against adopting content from certain sources due to reliability concerns [S]. Therefore, the following information is presented based on the remaining, more reliable sources.

Related Research and Applications

- Substituted Benzoyl Urea: A Google Patents result discusses the enhancement of seed yield in soybeans using a substituted benzoyl urea . While not directly this compound, it demonstrates the application of urea derivatives in agriculture . Diflubenzuron, a specific substituted benzoyl urea, is used to control soybean pests and increase seed yields, even in the absence of significant insect presence .

- Urea Analogs: Research has explored 1-(phenethyl)urea analogs as allosteric modulators . These analogs have shown potential in attenuating drug- and/or cue-induced reinstatement of extinguished cocaine- and/or methamphetamine-seeking behavior . The study highlights the design and synthesis of 3-(4-chlorophenyl)-1-(phenethyl)ureas as hybrids of other compounds with observed interactions with the CB1 receptor .

- 4-Chlorophenylurea: PubChem provides safety and hazard information for 4-Chlorophenylurea, indicating potential hazards such as acute toxicity if swallowed, skin and eye irritation, and respiratory irritation . It is classified with hazard codes including Acute Tox. 3, Skin Irrit. 2, Eye Irrit. 2, and STOT SE 3 .

- AccuStandard: AccuStandard provides chemical compounds for companies, research institutions, and governmental agencies around the world . They offer a wide range of chemical reference standards, including Nitrogen Containing Compounds, Pesticides, and Herbicides . Their products are manufactured and tested to the highest industry standards, ensuring acceptability for use in multiple applications and across international borders .

Mechanism of Action

The mechanism of action of N-(2-Fluoro-4-chlorophenyl)urea involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets are subjects of ongoing research, with studies focusing on its potential as an enzyme inhibitor and its role in cellular signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Urea Derivatives

Structural and Functional Group Variations

The biological activity and physicochemical properties of urea derivatives are highly dependent on substituents. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison

Key Research Findings

Physicochemical Properties

- Electronic Effects : Electron-withdrawing groups (e.g., -F, -Cl, -CF₃) enhance urea hydrogen-bonding capacity, critical for target binding .

Metabolic Stability

- Adamantyl vs. Pyridyl Groups : Adamantyl-containing derivatives (e.g., this compound) exhibit slower hepatic clearance due to steric hindrance, whereas pyridyl analogs (e.g., CPPU) are more susceptible to oxidative metabolism .

Q & A

Q. What are the standard synthetic routes for N-(2-Fluoro-4-chlorophenyl)urea, and how can reaction conditions be optimized for yield?

The synthesis of this compound typically involves a two-step process:

- Step 1 : React 2-fluoro-4-chloroaniline with phosgene or a safer alternative (e.g., triphosgene) to form the corresponding isocyanate intermediate.

- Step 2 : Condensation with an amine or direct reaction with a pre-formed urea precursor under inert conditions (e.g., nitrogen atmosphere).

Optimization strategies include:

- Temperature control (0–5°C during isocyanate formation, room temperature for condensation).

- Solvent selection (anhydrous dichloromethane or THF for moisture-sensitive steps).

- Catalytic use of bases like triethylamine to enhance reactivity.

Yield improvements (>80%) are achievable via stoichiometric balancing and purification via recrystallization from ethanol/water mixtures .

Q. What spectroscopic and crystallographic methods are most effective for characterizing this compound?

- NMR Spectroscopy : H and C NMR in deuterated DMSO or CDCl resolve aromatic protons (δ 6.8–7.5 ppm) and urea NH signals (δ 8.2–9.0 ppm). F NMR confirms fluorine substitution (δ -110 to -120 ppm) .

- X-ray Crystallography : Single-crystal analysis reveals intermolecular hydrogen bonding (N–H⋯O) and planarity of the urea moiety. Crystallization from ethyl acetate/hexane mixtures produces monoclinic crystals (space group P2/c) with R-factors <0.05 .

- FT-IR : Urea carbonyl stretches appear at 1640–1680 cm, while N–H vibrations occur at 3200–3400 cm .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported solubility data for this compound across different solvent systems?

Discrepancies often arise from polymorphic forms or solvent impurities. Methodological approaches include:

- Differential Scanning Calorimetry (DSC) : Identify polymorphs by analyzing melting endotherms.

- Solvent Screening : Test solubility in aprotic (DMF, DMSO) vs. protic (ethanol, water) solvents at varying temperatures (25–60°C).

- Hansen Solubility Parameters : Model solubility using dispersion (δ), polarity (δ), and hydrogen-bonding (δ) components. Adjust solvent blends (e.g., DMF/water) to match solute parameters .

Q. What role do intermolecular hydrogen bonds play in the solid-state reactivity of this compound?

Hydrogen bonding governs both stability and reactivity:

- Stability : N–H⋯O bonds create a rigid lattice, reducing thermal degradation (T >200°C).

- Reactivity : Under grinding or solvent-free conditions, hydrogen-bond disruption increases susceptibility to mechanochemical reactions (e.g., co-crystal formation with carboxylic acids).

- Crystal Engineering : Modify substituents (e.g., fluorine vs. chlorine) to alter bond angles and packing efficiency, as shown in analogues like N-(4-Chlorophenyl)urea .

Q. How can computational methods complement experimental data in understanding the electronic properties of this compound?

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO-LUMO gaps) to predict charge-transfer interactions. Fluorine’s electron-withdrawing effect lowers LUMO energy (-1.5 eV), enhancing electrophilicity .

- Molecular Dynamics (MD) : Simulate solvent interactions to explain solubility trends (e.g., preferential solvation in DMSO due to strong urea-DMSO hydrogen bonds).

- Docking Studies : Model binding affinities with biological targets (e.g., kinase enzymes) by analyzing urea’s hydrogen-bond donor/acceptor capacity .

Q. What strategies mitigate decomposition during long-term storage of this compound?

Q. How does the fluorine substituent influence the compound’s spectroscopic and reactivity profiles compared to non-fluorinated analogues?

- NMR Shifts : Fluorine causes deshielding of adjacent protons (upfield shifts by 0.2–0.5 ppm).

- Reactivity : Fluorine’s electronegativity increases urea’s acidity (pKa ~8.5 vs. ~10 for non-fluorinated analogues), accelerating base-catalyzed reactions.

- Crystallinity : Fluorine enhances crystal density (1.35 g/cm) due to stronger van der Waals interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.